molecular formula C10H9NO3 B1443524 Ethyl 1,3-benzoxazole-6-carboxylate CAS No. 1355171-03-7

Ethyl 1,3-benzoxazole-6-carboxylate

Cat. No. B1443524
M. Wt: 191.18 g/mol
InChI Key: MJICUCWKZPFKFX-UHFFFAOYSA-N
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Description

Ethyl 1,3-benzoxazole-6-carboxylate, also known as Ethyl 6-Benzoxazolecarboxylate, is a useful research chemical . It has the molecular formula C10H9NO3 and a molecular weight of 191.18 . This compound is an important intermediate in the synthesis of various organic compounds and is widely used in scientific research.


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecular structure of Ethyl 1,3-benzoxazole-6-carboxylate is based on structures generated from information available in ECHA’s databases . The InChI Key for this compound is MJICUCWKZPFKFX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Physical And Chemical Properties Analysis

Ethyl 1,3-benzoxazole-6-carboxylate has a molecular weight of 191.18 and a molecular formula of C10H9NO3 . It has a topological polar surface area of 52.3 . The compound is canonicalized and has a covalently-bonded unit count of 1 .

Scientific Research Applications

Antimicrobial Activity

Ethyl 1,3-benzoxazole-6-carboxylate derivatives have been explored for their antimicrobial properties. In one study, novel 2-substituted benzoxazole derivatives were synthesized and evaluated for antimicrobial activity. These compounds showed promising results, highlighting the potential of ethyl 1,3-benzoxazole-6-carboxylate in the development of new antimicrobial agents (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Crystal Structure Analysis

The crystal structure of compounds related to ethyl 1,3-benzoxazole-6-carboxylate has been studied to understand their molecular interactions. For instance, the crystal structure of ethyl 2-amino­oxazole-5-carboxyl­ate, a compound similar to ethyl 1,3-benzoxazole-6-carboxylate, was analyzed, revealing internal hydrogen bonding and dipole-dipole interactions (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Synthetic Chemistry Applications

Ethyl 1,3-benzoxazole-6-carboxylate plays a crucial role in synthetic chemistry. It serves as a key intermediate in the synthesis of various complex molecules. For example, it has been used in the synthesis of ethyl 3a-[2-ethoxy-2-oxo-1-(2-oxo-2H-1,4-benzoxazin-3-yl)ethyl]-2-hydroxy-1,4-dioxo-3a,4-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-3-carboxylates, demonstrating its versatility in organic synthesis (Kobelev, Dmitriev, & Maslivets, 2020).

Pharmaceutical Research

Although excluded from direct drug use and dosage, ethyl 1,3-benzoxazole-6-carboxylate contributes to pharmaceutical research. Its derivatives have been utilized in the formation of chiral seco-nucleosides, showcasing its application in the development of new pharmaceutical compounds (Vemishetti, Leiby, Abushanab, & Panzica, 1988).

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives .

properties

IUPAC Name

ethyl 1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJICUCWKZPFKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743841
Record name Ethyl 1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,3-benzoxazole-6-carboxylate

CAS RN

1355171-03-7
Record name Ethyl 1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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